molecular formula C17H24ClNO2 B1668092 Butenachlor CAS No. 87310-56-3

Butenachlor

Cat. No. B1668092
CAS RN: 87310-56-3
M. Wt: 309.8 g/mol
InChI Key: HZDIJTXDRLNTIS-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butenachlor is a selective, soil-applied herbicide used for controlling grass and some broad-leaved weeds . It is also known as a chloroacetamide herbicide . It has a low aqueous solubility and is not highly volatile . It is moderately toxic to fish but less so to birds . It has a low mammalian oral toxicity .


Molecular Structure Analysis

The molecular formula of Butenachlor is C17H24ClNO2 . The molecule exists in the E- and Z- forms . The InChIKey is HZDIJTXDRLNTIS-DAXSKMNVSA-N .


Physical And Chemical Properties Analysis

Butenachlor has a low aqueous solubility and is not highly volatile . The average mass is 309.831 Da . It is not expected to be persistent in soil systems .

Scientific Research Applications

Butenafine and Superficial Mycoses

Butenafine, a benzylamine derivative, exhibits significant fungicidal activity against dermatophytes, aspergilli, and other fungi. It is particularly effective against various dermatophytic and superficial fungal infections. The drug demonstrates excellent penetration into the epidermis and shows prolonged retention time when applied topically. This results in residual therapeutic activity even after treatment cessation. Notably, butenafine also possesses anti-inflammatory properties. Clinical trials have shown its efficacy for tinea pedis, tinea corporis, and tinea cruris when used for shorter durations. However, its effectiveness against pityriasis versicolor, seborrheic dermatitis, and as an anticandidal agent is not fully established (Singal, 2008).

Interaction of Butenafine with Lipids

Butenafine's efficacy and long action duration might be due to its interaction with cell membrane phospholipids, leading to permeabilization of the fungal cell wall. Its high lipophilicity suggests that it might fixate to lipids in cutaneous tissues, acting as local depots for slow drug release. Conformational analysis and studies using liposomes show that butenafine increases membrane fluidity and permeability, confirming its interaction with lipids and incorporation into membrane phospholipids. These findings are essential in understanding butenafine's antifungal efficacy and action duration (Mingeot-Leclercq et al., 2001).

Butenafine in Dermatological Treatment

Butenafine hydrochloride is effective against interdigital tinea pedis. Its fungicidal activity is superior to some other antifungal agents, and it blocks sterol synthesis in fungi. Pharmacokinetic assessments have shown that butenafine achieves high concentrations and retention time in the skin, with accompanying anti-inflammatory activity. Clinical trials indicate its tolerability and efficacy in topical applications for tinea pedis (Syed & Maibach, 2000).

Butenafine Hydrochloride Cream Bioequivalence

An in vitro study investigated the bioperformance of butenafine hydrochloride cream formulations. The study compared the extent of butenafine permeation into human skin from new and current formulations, demonstrating no significant difference. This indicates that formulation changes have no major impact on the bioperformance of butenafine hydrochloride cream (Mitra et al., 2016).

properties

IUPAC Name

N-[[(Z)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDIJTXDRLNTIS-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)N(COC/C=C\C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058206
Record name Butenachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butenachlor

CAS RN

87310-56-3
Record name Butenachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87310-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butenachlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTENACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0EV45W87P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butenachlor
Reactant of Route 2
Butenachlor
Reactant of Route 3
Butenachlor
Reactant of Route 4
Reactant of Route 4
Butenachlor
Reactant of Route 5
Butenachlor
Reactant of Route 6
Butenachlor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.